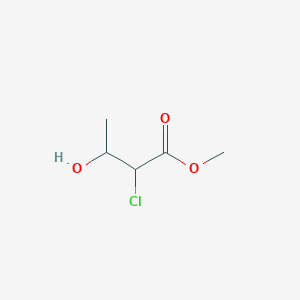

Methyl 2-chloro-3-hydroxybutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-chloro-3-hydroxybutanoate is a chemical compound that is widely used in scientific research. It is a colorless liquid that is soluble in water and has a characteristic odor. This compound is commonly used in the synthesis of various organic compounds and has numerous applications in the field of biochemistry and pharmaceuticals.

Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Properties

Methyl 2-chloro-3-hydroxybutanoate is involved in the study of chemical synthesis and properties, including the exploration of enantiomeric compositions and their sensory evaluation in wine. For example, research on ethyl 2-hydroxy-3-methylbutanoate, a compound related in structure and reactivity, has provided insights into its sensory characteristics in wines and its potential as a marker of lactic acid bacteria esterase activity (Gammacurta et al., 2018).

Biopolymer Degradation

The compound has been researched for its role in the direct degradation of biopolymers to valuable products. For instance, direct degradation of the biopolymer poly[(R)-3-hydroxybutyric acid] to (R)-3-hydroxybutanoic acid and its methyl ester showcases the potential of this compound in converting biopolymers to useful chemical intermediates (Seebach et al., 2003).

Tissue Engineering Applications

This compound related compounds, specifically polyhydroxyalkanoates (PHAs), have been extensively studied for their applications in tissue engineering. These biodegradable and biocompatible polymers, such as poly 3-hydroxybutyrate (PHB) and its copolymers, are used to develop medical devices and tissue engineering scaffolds, highlighting the broader implications of studying this compound and its derivatives (Chen & Wu, 2005).

Mecanismo De Acción

Target of Action

Methyl 2-chloro-3-hydroxybutanoate is a chiral compound that serves as an intermediate in the synthesis of various pharmaceuticals . It is primarily targeted by enzymes known as reductases, which catalyze the reduction of the compound .

Mode of Action

The compound interacts with its target enzymes in a process known as biocatalysis . This process involves the reduction of the compound by the reductase enzyme, which is facilitated by a cofactor known as NADPH . The reduction process is highly enantioselective, resulting in the production of a specific enantiomer of the compound .

Biochemical Pathways

The reduction of this compound by reductase enzymes is part of a larger biochemical pathway involved in the synthesis of chiral drugs . This pathway is characterized by high regio-, chemo-, and enantio-selectivity . The resulting chiral compounds are critical for the efficacy and safety of many therapeutic agents .

Result of Action

The reduction of this compound results in the production of chiral compounds, which are critical intermediates in the synthesis of various pharmaceuticals . For example, the compound can be used in the synthesis of statins, a class of drugs used to lower cholesterol levels .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the biocatalysis process can be conducted at atmospheric pressure and ambient temperature, avoiding the use of extreme conditions that could cause problems with racemization, isomerization, rearrangement of the compound, and epimerization . Furthermore, the process is environmentally friendly, reducing environmental pollution compared to traditional chemical synthesis .

Propiedades

IUPAC Name |

methyl 2-chloro-3-hydroxybutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO3/c1-3(7)4(6)5(8)9-2/h3-4,7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDCDXBCIJDUWEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2917427.png)

![5-[Benzyl-(2-chloro-phenyl)-sulfamoyl]-2-chloro-benzoic acid](/img/structure/B2917437.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-methoxyphenyl)ethan-1-one](/img/structure/B2917439.png)

![N-(2-chlorobenzyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2917444.png)